![molecular formula C19H18N6O2S B2414047 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903631-60-6](/img/structure/B2414047.png)
6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which are part of the compound’s structure, can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
生物活性
6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- An isopropoxy group
- A triazolo-pyridazine moiety
- A nicotinamide group
This structural diversity is believed to contribute to its biological efficacy.
Biological Activity Overview
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit various biological activities, including anticancer properties and kinase inhibition. The following sections summarize key findings related to the biological activity of this compound.
1. Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
The compound 12e , a derivative of triazolo-pyridazine, showed promising results with IC50 values indicating potent cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases such as c-Met. The inhibition of c-Met kinase has been linked to reduced proliferation and increased apoptosis in cancer cells.
Table 2: Inhibitory Activity Against c-Met Kinase
Compound | IC50 (μM) |
---|---|
12e | 0.090 |
Foretinib | 0.019 |
The compound 12e demonstrated comparable inhibitory activity against c-Met kinase to Foretinib, a known therapeutic agent .
Case Studies
Several studies have investigated the biological activity of triazolo-pyridazine derivatives:
- Study on Cytotoxicity and Apoptosis Induction :
- Kinase Inhibition Studies :
特性
IUPAC Name |
6-propan-2-yloxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-12(2)27-18-6-3-13(9-20-18)19(26)21-10-17-23-22-16-5-4-15(24-25(16)17)14-7-8-28-11-14/h3-9,11-12H,10H2,1-2H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARAERSJBSKHEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。